t-Boc-N-amido-PEG11-Amine

Übersicht

Beschreibung

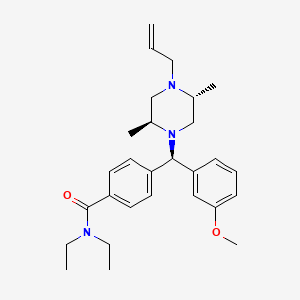

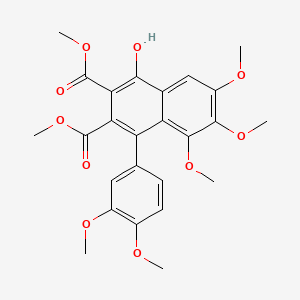

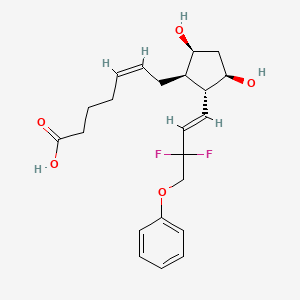

T-Boc-N-amido-PEG11-Amine is a PEG derivative containing an amino group and a Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG11-Amine is C29H60N2O13 . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate . The molecular weight is 644.8 g/mol .Chemical Reactions Analysis

The amino group in t-Boc-N-amido-PEG11-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis

The molecular weight of t-Boc-N-amido-PEG11-Amine is 644.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 37 . The XLogP3-AA is -1.6 .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of t-Boc-N-amido-PEG11-Amine, focusing on six unique fields:

Drug Delivery Systems

t-Boc-N-amido-PEG11-Amine is widely used in the development of drug delivery systems. The PEG (polyethylene glycol) component enhances the solubility and stability of drugs in aqueous solutions, making it an ideal linker for conjugating drugs to targeting molecules. This improves the bioavailability and therapeutic efficacy of the drugs .

Antibody-Drug Conjugates (ADCs)

In the field of oncology, t-Boc-N-amido-PEG11-Amine is utilized in the synthesis of antibody-drug conjugates. The compound acts as a linker between the antibody and the cytotoxic drug, ensuring that the drug is delivered specifically to cancer cells, thereby minimizing off-target effects and enhancing the therapeutic index .

Proteolysis-Targeting Chimeras (PROTACs)

t-Boc-N-amido-PEG11-Amine is also employed in the design of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The PEG linker in t-Boc-N-amido-PEG11-Amine provides the necessary flexibility and solubility to the PROTAC molecules, facilitating their interaction with the target proteins and the proteasome .

Bioconjugation

The amino group in t-Boc-N-amido-PEG11-Amine can react with carboxylic acids, activated NHS esters, and carbonyl groups, making it a valuable reagent for bioconjugation. This allows for the attachment of various biomolecules, such as peptides, proteins, and nucleic acids, to surfaces or other molecules, which is essential in biosensor development and diagnostic assays .

Surface Modification

t-Boc-N-amido-PEG11-Amine is used in surface modification techniques to create biocompatible and non-fouling surfaces. The PEG moiety provides a hydrophilic layer that resists protein adsorption and cell adhesion, making it useful in the preparation of medical devices and implants .

Nanoparticle Functionalization

In nanotechnology, t-Boc-N-amido-PEG11-Amine is employed to functionalize nanoparticles. The PEG linker enhances the stability and dispersibility of nanoparticles in biological environments, which is crucial for applications in imaging, diagnostics, and targeted drug delivery .

Hydrogel Formation

t-Boc-N-amido-PEG11-Amine can be used in the synthesis of hydrogels, which are networks of polymer chains that can retain a large amount of water. These hydrogels are used in tissue engineering, wound healing, and as drug delivery matrices due to their biocompatibility and tunable physical properties .

Safety and Hazards

Wirkmechanismus

Target of Action

t-Boc-N-amido-PEG11-Amine is a PEG derivative containing an amino group and Boc-protected amino group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the amino group of the compound.

Mode of Action

The compound interacts with its targets through its amino group. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This interaction leads to the formation of new bonds, resulting in changes in the chemical structure of the targets. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Pharmacokinetics

It is known that the compound is water-soluble , which suggests that it may have good bioavailability. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of t-Boc-N-amido-PEG11-Amine can be influenced by various environmental factors. For instance, the compound’s Boc group can be deprotected under mild acidic conditions , suggesting that the pH of the environment could influence its action. Furthermore, as the compound is water-soluble , its action and efficacy may also be influenced by the hydration status of the environment.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISRSYIQHFGCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408123 | |

| Record name | Boc-PEG-amine (n=11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-N-amido-PEG11-Amine | |

CAS RN |

890091-42-6 | |

| Record name | Boc-PEG-amine (n=11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)

![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)

![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)